5-Chloro-2-iodopyridin-3-amine 5-Chloro-2-iodopyridin-3-amine
Brand Name: Vulcanchem
CAS No.: 1057322-74-3
VCID: VC3279693
InChI: InChI=1S/C5H4ClIN2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2
SMILES: C1=C(C=NC(=C1N)I)Cl
Molecular Formula: C5H4ClIN2
Molecular Weight: 254.45 g/mol

5-Chloro-2-iodopyridin-3-amine

CAS No.: 1057322-74-3

Cat. No.: VC3279693

Molecular Formula: C5H4ClIN2

Molecular Weight: 254.45 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-iodopyridin-3-amine - 1057322-74-3

Specification

CAS No. 1057322-74-3
Molecular Formula C5H4ClIN2
Molecular Weight 254.45 g/mol
IUPAC Name 5-chloro-2-iodopyridin-3-amine
Standard InChI InChI=1S/C5H4ClIN2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2
Standard InChI Key JYLCNFXOJAJGOM-UHFFFAOYSA-N
SMILES C1=C(C=NC(=C1N)I)Cl
Canonical SMILES C1=C(C=NC(=C1N)I)Cl

Introduction

Chemical Structure and Characteristics

Molecular Structure

5-Chloro-2-iodopyridin-3-amine features a pyridine core with three key functional groups: a chlorine atom at the 5-position, an iodine atom at the 2-position, and an amino group at the 3-position. The spatial arrangement of these substituents significantly influences the compound's chemical behavior and reactivity profile. The molecular weight is approximately 254.46 g/mol, derived from its molecular formula C5H4ClIN2 .

The structure can be represented through various chemical notations, including SMILES notation, which provides a standardized way to represent the molecule's structure in computer-readable format. The compound is structurally related to 2-amino-5-chloro-3-iodopyridine, which appears to be the same compound using a different naming convention, as evidenced by the identical molecular formula C5H4ClIN2 .

Physical Properties

The physical properties of 5-Chloro-2-iodopyridin-3-amine can be inferred from structurally similar compounds. Based on the properties of related halogenated aminopyridines, this compound likely exists as a crystalline solid at room temperature. Storage recommendations for similar compounds suggest keeping it in dark places under inert atmosphere at 2-8°C to maintain stability .

Compounds with similar structures typically exhibit limited solubility in water due to their halogenated nature but demonstrate good solubility in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chloroform. These solubility characteristics make it compatible with various reaction conditions employed in organic synthesis.

The predicted collision cross-section data available for related compounds provides insight into the three-dimensional structure and potential interactions with other molecules. For instance, the related compound 2-amino-5-chloro-3-iodopyridine has predicted collision cross-section values ranging from 128.3 to 138.4 Å2 depending on the adduct formed .

Chemical Properties

The reactivity of 5-Chloro-2-iodopyridin-3-amine is largely determined by the electronic effects of its substituents on the pyridine ring. The halogen atoms (chlorine and iodine) generally withdraw electron density from the ring, while the amino group introduces electron-donating effects, creating a complex electronic distribution within the molecule.

The iodine atom at the 2-position is particularly significant for the compound's synthetic utility, as it can participate in various metal-catalyzed coupling reactions, such as Suzuki and Sonogashira couplings. These reactions enable functionalization at the 2-position, allowing for the creation of more complex structures with tailored properties.

Table 1: Predicted Physical and Chemical Properties of 5-Chloro-2-iodopyridin-3-amine

PropertyValueMethod of Determination
Molecular Weight254.46 g/molCalculated from molecular formula
Physical StateCrystalline solidInferred from similar compounds
SolubilityLimited in water, good in organic solventsInferred from similar compounds
Predicted CCS [M+H]+~131.9 Å2Based on similar compound data
Predicted CCS [M-H]-~128.3 Å2Based on similar compound data
Hazard ClassificationWarning (GHS)Based on similar compounds with H302, H315, H319, H335 hazard statements

Synthesis Methods

Modern Synthetic Approaches

Modern approaches to synthesizing halogenated aminopyridines increasingly employ transition metal-catalyzed reactions. These methods offer advantages in terms of selectivity, efficiency, and environmental impact compared to traditional methods.

Based on contemporary synthetic methodologies, a potential modern approach to synthesizing 5-Chloro-2-iodopyridin-3-amine might involve:

  • Starting with a suitable pyridine derivative

  • Introducing the amino group at the 3-position through direct amination or via nitration followed by reduction

  • Incorporating the halogen atoms (chlorine and iodine) at their respective positions using selective halogenation methods

  • Utilizing palladium or other transition metal catalysts to facilitate key transformation steps

  • Employing green chemistry principles to minimize waste and environmental impact

These approaches would need to be optimized for the specific synthesis of 5-Chloro-2-iodopyridin-3-amine, considering factors such as reagent availability, reaction conditions, and purification methods.

Application AreaPotential UseSupporting Evidence
PharmaceuticalAntiviral agent developmentEC50 values of similar compounds ranging from 0.26 μM to 3.98 μM against viral targets
PharmaceuticalEnzyme inhibitionModulation of enzymes critical for cellular signaling
AgrochemicalPesticide/herbicide developmentInteraction capabilities with biological systems in plants
Materials ScienceBuilding block for advanced materialsAbility to undergo various chemical reactions for polymer synthesis
Synthetic ChemistryIntermediate for complex moleculesStrategic functional groups allowing for further derivatization

Comparative Analysis with Related Compounds

5-Chloro-2-iodopyridin-3-amine shares structural features with several other halogenated aminopyridines, including 6-Chloro-2-iodopyridin-3-amine (CAS: 400777-06-2) and 2-amino-5-chloro-3-iodopyridine (which appears to be the same compound with a different naming convention) .

The positioning of substituents on the pyridine ring significantly influences the compound's reactivity, biological activity, and application potential. For instance, moving the chlorine atom from the 5-position to the 6-position (as in 6-Chloro-2-iodopyridin-3-amine) can alter the electronic distribution within the molecule, potentially affecting its binding affinity to biological targets and its reactivity in chemical transformations.

A case study examining related pyridine derivatives found that certain analogs exhibited significant antiviral activity against HIV. The research showed that compounds with similar structures displayed an EC50 of approximately 0.5 μM, indicating strong antiviral potential. Another investigation focused on enzyme inhibition properties, finding that these compounds could inhibit the activity of specific kinases involved in cancer cell proliferation.

Table 3: Comparative Analysis of 5-Chloro-2-iodopyridin-3-amine and Related Compounds

CompoundCAS NumberMolecular FormulaKey Structural FeaturesDocumented Properties/Applications
5-Chloro-2-iodopyridin-3-amine1057322-74-3C5H4ClIN2Chloro at 5-position, Iodo at 2-position, Amino at 3-positionPotential antiviral activity, Synthetic intermediate
6-Chloro-2-iodopyridin-3-amine400777-06-2C5H4ClIN2Chloro at 6-position, Iodo at 2-position, Amino at 3-positionCytochrome P450 enzyme inhibitor, Influences cell signaling pathways
2-amino-5-chloro-pyridine(Different compound)C5H5ClN2Chloro at 5-position, Amino at 2-positionImportant intermediate for pharmaceuticals, agrochemicals, and dyes

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